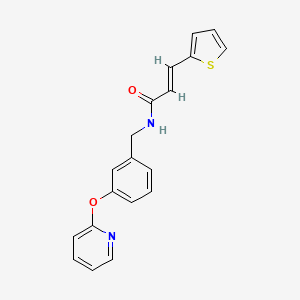

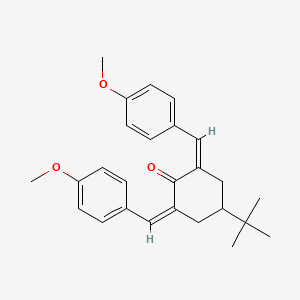

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBA is a small molecule that belongs to the family of acrylamides and has shown promising results in various studies as a potential drug candidate for the treatment of several diseases.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Meta-Selective C-H Borylation : A study demonstrated the iridium-catalyzed meta-selective C-H borylation of benzamides and pyridines, utilizing newly designed ligands. This method emphasizes the precision in functionalizing aromatic compounds, which could be relevant for derivatives of pyridine and thiophene, potentially including compounds like "(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide" (Yang, Nakao, & Uemura, 2019).

Controlled Radical Polymerization : The controlled radical polymerization of acrylamide containing L-Phenylalanine moiety via RAFT illustrates the development of polymers with specific functionalities. This technique can be applied to synthesize polymers from acrylamide derivatives for targeted applications (Mori, Sutoh, & Endo, 2005).

Synthesis and Biological Activity : Research on the synthesis of various heterocyclic derivatives from 2-chloro-6-ethoxy-4-acetylpyridine revealed potential analgesic and antiparkinsonian activities. This underscores the therapeutic potential of pyridine and acrylamide derivatives in medicinal chemistry (Amr, Maigali, & Abdulla, 2008).

Relevance to Various Fields of Study

Photovoltaic Applications : A study on the molecular structure effect of pyridine-based surface ligand on the performance of P3HT:TiO2 hybrid solar cells illustrates the impact of modifying TiO2 with pyridine derivatives on enhancing power conversion efficiency. This highlights the relevance of pyridine and its derivatives in improving renewable energy technologies (Lin et al., 2013).

Histone Deacetylase Inhibition : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor showcases the potential of pyridine derivatives in cancer therapy. This compound selectively inhibits specific HDACs, indicating the importance of structural specificity for therapeutic efficacy (Zhou et al., 2008).

Excited-State Intramolecular Proton Transfer : The study on 2-benzamido-3-(pyridin-2-yl)acrylic acid revealed the occurrence of excited-state intramolecular proton transfer, which is sensitive to solvent polarity. This phenomenon is significant for understanding the photophysical properties of related compounds and for designing molecules with specific optical behaviors (Guo, Chen, & Duan, 2012).

Propiedades

IUPAC Name |

(E)-N-[(3-pyridin-2-yloxyphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(10-9-17-7-4-12-24-17)21-14-15-5-3-6-16(13-15)23-19-8-1-2-11-20-19/h1-13H,14H2,(H,21,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEUWCFUZMZDFE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)

![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)

![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)

![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2732795.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)

![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)